molecular formula C20H20N2O4 B5972406 methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B5972406
M. Wt: 352.4 g/mol
InChI Key: CRNXUVSEKNYJJE-UHFFFAOYSA-N
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Description

Methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a substituted 1,6-naphthyridine derivative characterized by:

  • Position 3: A methyl ester group (COOCH₃).
  • Position 6: A 1-(4-methoxyphenyl)ethyl substituent, introducing both aromatic (4-methoxyphenyl) and aliphatic (ethyl) components.
  • Position 2: A methyl group.

However, its pharmacological profile remains unexplored in the provided evidence.

Properties

IUPAC Name

methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-12-16(20(24)26-4)11-17-18(21-12)9-10-22(19(17)23)13(2)14-5-7-15(25-3)8-6-14/h5-11,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNXUVSEKNYJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C(C)C3=CC=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar 1,6-Naphthyridine Derivatives

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Synthesis/Biological Notes
Methyl 6-[1-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 6: 1-(4-methoxyphenyl)ethyl; 2: methyl; 3: COOCH₃ ~383.4 Ester, ketone, aryl methoxy Unique 4-methoxyphenyl group may enhance lipophilicity and receptor binding
Ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 6: H; 2: methyl; 3: COOCH₂CH₃ 250.3 Ester, ketone Synthesized via Hantzsch method (high yield); minimal substitution limits bioactivity
Methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 6: 4-methoxyphenyl; 2: dimethylamino vinyl; 3: COOCH₃ 423.5 Ester, ketone, amino vinyl, aryl methoxy Discontinued product; amino vinyl group may alter electronic properties
Ethyl 6-(2-hydroxyethyl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate 6: 2-hydroxyethyl; 2: methyl; 3: COOCH₂CH₃ 294.3 Ester, ketone, hydroxyl Hydroxyethyl group enhances hydrophilicity; supplier availability noted

Structural and Functional Insights

This contrasts with simpler substituents like H () or hydroxyethyl ().

Electronic Effects: The dimethylamino vinyl group in the discontinued analog () introduces conjugation and basicity, which could modulate reactivity or interaction with enzymes. Methyl ester at position 3 is a metabolically labile group, often used to enhance bioavailability in prodrugs.

Synthetic Routes :

  • The Hantzsch pyridine synthesis () is adaptable for naphthyridines but may require modifications to incorporate complex substituents like 4-methoxyphenyl.
  • Phase-transfer catalysis () or reductive amination () could be relevant for introducing the 1-(4-methoxyphenyl)ethyl group.

Research Findings

  • The 4-methoxyphenyl group may confer selectivity for aminergic receptors, as seen in formoterol analogs .
  • Solubility: The ester and ketone groups provide hydrogen-bonding sites, but high lipophilicity may limit aqueous solubility.

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